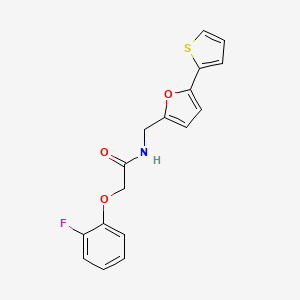

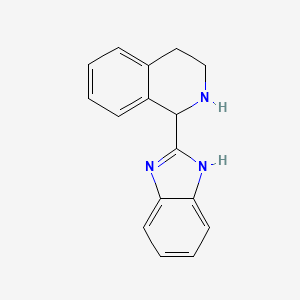

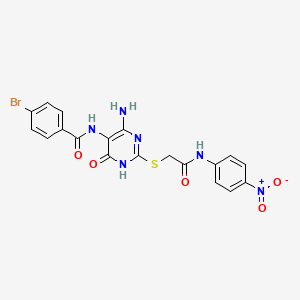

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s a part of many antineoplastics derivatives and used for the treatment of chronic lymphocytic leukemia .

Synthesis Analysis

While specific synthesis methods for “1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” are not available, similar compounds like N-(1H-1,3-benzodiazol-2-yl)benzamide have been synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .Molecular Structure Analysis

The compound N-(1H-1,3-benzodiazol-2-yl)benzamide crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications of Tetrahydroisoquinolines

Cancer and Neurological Disorders

Tetrahydroisoquinolines (THIQs) are recognized for their significant impact on cancer and central nervous system (CNS) disorders. Initially known for neurotoxic effects, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism in mammals. The FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential of these compounds. THIQ derivatives also show promise in infectious diseases treatment and novel drug development for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline, a benzopyridine compound, is explored for its biological potentials beyond its traditional use in detecting metal ions. With a broad spectrum of activities including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour effects, isoquinoline derivatives serve as a foundation for developing low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Immunomodulatory Effects

Plant alkaloids like tetrandrine, derived from the bis-benzylisoquinoline class, have been used for treating autoimmune disorders and hypertension. Tetrandrine exhibits a wide range of immunosuppressive effects, differing in mechanisms from conventional disease-modifying antirheumatic drugs (DMARDs), and shows potential in treating autoimmune diseases, especially rheumatoid arthritis (Lai, 2002).

Antioxidant and Environmental Remediation

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay, involving tetrahydroisoquinoline derivatives, underscores the complex reaction pathways for antioxidant capacity measurement, revealing the potential for specific reactions such as coupling which might bias comparison between antioxidants. This insight contributes to understanding antioxidant mechanisms and their application in various antioxidant systems (Ilyasov et al., 2020).

Treatment of Organic Pollutants

Enzymatic approaches using tetrahydroisoquinoline derivatives have shown promise in the remediation of organic pollutants. The presence of redox mediators enhances the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds, suggesting a future role in treating industrial effluents and promoting environmental sustainability (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBOWFNYTXFRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-phenethylpropanamide](/img/structure/B2728372.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2728381.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2728382.png)

![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)